4-(Trimethylstannyl)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trimethylstannyl)pyridine-3-carboxylic acid is an organotin compound with the molecular formula C8H13NSn. It is a derivative of pyridinecarboxylic acid, where a trimethylstannyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylstannyl)pyridine-3-carboxylic acid typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carboxylic acid with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trimethylstannyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles like amines or thiols.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution yields various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Trimethylstannyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology and Medicine: Its derivatives are explored for potential pharmacological activities, including anti-inflammatory properties.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(Trimethylstannyl)pyridine-3-carboxylic acid in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-Methoxypyridine-4-carboxylic acid
- Bis(trimethylstannyl)acetylene
Uniqueness
4-(Trimethylstannyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other stannylated pyridine derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
138459-36-6 |
---|---|
Molekularformel |
C9H13NO2Sn |
Molekulargewicht |
285.91 g/mol |
IUPAC-Name |
4-trimethylstannylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4NO2.3CH3.Sn/c8-6(9)5-2-1-3-7-4-5;;;;/h1,3-4H,(H,8,9);3*1H3; |
InChI-Schlüssel |
GUVCQNXTTJRHBX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C=NC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.